1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine
説明
特性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H11N3O3/c12-8-4-13-14(5-8)6-15-9-1-2-10-11(3-9)17-7-16-10/h1-5H,6-7,12H2 |
InChIキー |
NYOADLCCSUXNIH-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)N |
製品の起源 |
United States |
準備方法
Nucleophilic Substitution with Benzo[d] dioxol-5-ol Derivatives
A foundational approach involves the reaction of 4-amino-1H-pyrazole with a benzodioxole-containing electrophile. Key steps include:
-
Activation of Benzo[d]dioxol-5-ol : Treatment with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base such as potassium carbonate generates the reactive intermediate 5-(chloromethoxy)benzo[d]dioxole.
-
Coupling with Pyrazole Amine : Subsequent nucleophilic substitution with 1H-pyrazol-4-amine in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C yields the target compound. Typical reaction times range from 12–24 hours, with yields averaging 65–75% after purification.
Critical Parameters :
-
Solvent polarity directly influences reaction kinetics, with DMF providing faster rates due to enhanced nucleophilicity.
-
Excess pyrazole amine (1.2–1.5 equiv.) mitigates side reactions such as di-alkylation.
Condensation via Schiff Base Intermediates
Alternative routes exploit condensation reactions between aldehyde intermediates and pyrazole amines:
-
Synthesis of Benzodioxole Aldehyde : Oxidation of 5-(hydroxymethyl)benzo[d]dioxole using Collins reagent (CrO₃·2Py) produces 5-formylbenzo[d]dioxole.
-
Imine Formation : Reacting the aldehyde with 1H-pyrazol-4-amine in ethanol under reflux forms a Schiff base intermediate.
-
Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) or use of sodium borohydride reduces the imine to the secondary amine, yielding the final product.
Yield Optimization :
Catalytic Cross-Coupling Strategies
Recent advances employ transition metal catalysis for C–O bond formation:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 5-bromobenzo[d][1,dioxole with 1H-pyrazol-4-amine using Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C.
-
Microwave-Assisted Synthesis : Reducing reaction times from 24 hours to 2–4 hours while maintaining yields >70%.
Catalytic System Efficiency :
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 72 |
| Pd₂(dba)₃ | BINAP | K₃PO₄ | 68 |
Mechanistic Elucidation of Key Steps
Electrophilic Reactivity of Chloromethyl Intermediates
The chloromethyl group in 5-(chloromethoxy)benzo[d]dioxole undergoes SN2 displacement by the pyrazole amine’s nucleophilic nitrogen. Density functional theory (DFT) calculations indicate a transition state with a linear C–N–C geometry and an activation energy of ~25 kcal/mol. Steric hindrance from the benzodioxole’s methoxy groups slightly decelerates the reaction compared to simpler aryl chlorides.
Reductive Amination Pathways
In the Schiff base route, the imine intermediate’s reduction follows a two-step mechanism:
-
Hydride Transfer : NaBH₄ delivers a hydride to the electrophilic carbon of the C=N bond, forming a secondary amine.
-
Protonation : Acidic workup (e.g., HCl) stabilizes the amine product.
Isotopic labeling studies (using D₂O) confirm that the amine proton originates from the solvent during protonation.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 8.23 (s, 1H, pyrazole-H), 6.85–6.92 (m, 3H, benzodioxole-H), and 5.01 (s, 2H, OCH₂).
-
HRMS : Calculated for C₁₁H₁₂N₃O₃ [M+H]⁺: 234.0878; observed: 234.0875.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 95 | High | Moderate |
| Reductive Amination | 85 | 98 | Medium | High |
| Catalytic Coupling | 72 | 97 | Low | Low |
Trade-offs :
-
Nucleophilic Substitution : Preferred for industrial-scale production despite moderate yields.
-
Reductive Amination : Superior purity but requires stringent anhydrous conditions.
化学反応の分析
4. 科学研究への応用
1-((ベンゾ[d][1,3]ジオキソール-5-イルオキシ)メチル)-1H-ピラゾール-4-アミンには、いくつかの科学研究への応用があります。
科学的研究の応用
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用機序
6. 類似の化合物との比較
類似の化合物
1-((ベンゾ[d][1,3]ジオキソール-5-イルオキシ)メチル)-2H-ピラゾール-3-アミン: ピラゾール環上の置換パターンが異なりますが、構造は似ています.
1-((ベンゾ[d][1,3]ジオキソール-5-イルオキシ)メチル)-1H-イミダゾール-4-アミン: ピラゾール環の代わりにイミダゾール環が含まれています.
独自性
1-((ベンゾ[d][1,3]ジオキソール-5-イルオキシ)メチル)-1H-ピラゾール-4-アミンは、その特定の置換パターンにより、独特の化学的および生物学的特性を備えています。 癌細胞のアポトーシスを誘導する能力は、医薬品化学のさらなる研究のための有望な候補となっています.
類似化合物との比較
Structural Analogues with Pyrazole Cores
1-Methyl-1H-pyrazol-4-amine ()
- Structure : Simplest analogue with a methyl group at position 1 and an amine at position 3.
- Properties : Lower molecular weight (C₄H₇N₃, MW 97.12) compared to the target compound.
- Synthesis : Typically prepared via direct alkylation or reduction of nitro precursors.
1-Benzyl-1H-pyrazol-4-amine ()
- Structure : Benzyl group at position 1 instead of the benzodioxole-oxymethyl group.
- Properties: Higher lipophilicity (logP ~2.5) due to the benzyl substituent.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine ()
- Structure : Methoxyphenyl and methyl substituents on the pyrazole ring.
- Properties : Electron-donating methoxy group may enhance solubility in polar solvents compared to the benzodioxole group.
Compounds with Benzodioxole Substituents
Piperazine and Piperidine Derivatives (Evidences 2, 3, 4, 6, 8)
- Examples :
- Key Differences : These compounds replace the pyrazole core with piperazine/piperidine rings, significantly altering pharmacokinetic properties. Piperazine derivatives often exhibit enhanced basicity and solubility in acidic conditions.
Benzimidazole Derivatives ()
- Examples :
Physicochemical and Spectral Comparisons
生物活性
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine, also known as CAS 1006456-78-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety, which contributes to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential in various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine |
| CAS Number | 1006456-78-5 |
The biological activity of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine is primarily attributed to its ability to modulate various molecular targets involved in inflammatory and proliferative processes. The compound is believed to interact with specific enzymes and receptors, potentially inhibiting pathways linked to disease progression.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in breast cancer cell lines with varying degrees of efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| SKBR-3 | 0.09 - 93.08 |
| HCC1954 | 0.51 - 157.2 |
These findings suggest that the compound may share similar mechanisms of action with other pyrazole derivatives that target cancer cell growth through oxidative stress pathways and apoptosis induction .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in models of chronic inflammatory diseases such as COPD and idiopathic pulmonary fibrosis . The modulation of these pathways indicates a potential therapeutic role in managing inflammation-related disorders.
Case Study 1: Anticancer Activity in Breast Cancer Models
A recent study assessed the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced the inhibitory effects on cell proliferation, suggesting that the benzo[d][1,3]dioxole substitution could be pivotal for activity against cancer cells .
Case Study 2: Inhibition of Inflammatory Markers
In another study focusing on inflammatory lung diseases, compounds similar to 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine were shown to reduce the expression of markers such as VCAM1 and MUC5AC in lung epithelial cells, highlighting their potential in treating inflammatory conditions .
Q & A
Q. What are the optimized synthetic routes for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazole core. A key intermediate is prepared via condensation of a pyrazole precursor with a benzylating agent. For example, tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine-1-carboxylate derivatives are synthesized using hydroxybenzotriazole (HOBt) and carbodiimide coupling agents in tetrahydrofuran (THF), followed by deprotection with HCl/dioxane . Optimized conditions include room-temperature stirring (12–24 hours) and purification via flash chromatography (30–90% EtOAc/hexanes) to achieve yields >80% .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR (400 MHz, CDCl or DMSO-d) to confirm substituent positions and stereochemistry. Key peaks include aromatic protons (δ 6.3–7.9 ppm) and methylene groups (δ 3.4–4.4 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) resolves bond lengths (C–C: 1.35–1.51 Å) and intermolecular interactions (N–H···N, C–H···π) critical for stability .
- HPLC : Purity validation (>95%) using C18 columns with MeOH/HO gradients .
Advanced Research Questions
Q. What in vitro assays are used to evaluate its kinase inhibition potential, and how selective is it against related targets?
- Methodological Answer :
- Kinase Profiling : Conducted against panels of recombinant kinases (e.g., c-Src, Abl) using ATP-competitive assays. IC values are determined via fluorescence polarization (FP) or radiometric methods. For example, AZD0530 (a related compound) shows IC = 2.7 nM for c-Src with >100-fold selectivity over EGFR and VEGFR .
- Cellular Assays : Use prostate cancer cell lines (e.g., PC-3) to assess cytotoxic activity via MTT assays. Derivatives with 4-substituted phenyl groups exhibit IC values <10 µM .
Q. How do structural modifications (e.g., substituent variation) influence biological activity and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Modifying the pyrazole’s 4-position with electron-withdrawing groups (e.g., -F, -Cl) enhances kinase affinity. For instance, fluorinated analogs show improved metabolic stability (t = 40 hours in vivo) .
- Pharmacokinetic Optimization : Introducing piperazine or tetrahydro-2H-pyran groups improves oral bioavailability. LogP values are tuned via substituent polarity (e.g., -OCH reduces LogP by 0.5 units) .
Q. What computational methods are employed to predict binding modes and guide rational design?
- Methodological Answer :
- Molecular Docking : Using AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., c-Src’s DFG motif). Key residues (e.g., Lys295, Asp404) form hydrogen bonds with the benzo[d][1,3]dioxol oxygen .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate robust binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
